(R)-3,3-Difluoro-1,2-propanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(R)-3,3-Difluoro-1,2-propanediol is a useful research compound. Its molecular formula is C3H6F2O2 and its molecular weight is 112.076. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biotechnological Production of Diols
Anaerobic Bioprocessing for 1,3-Propanediol Production : Research highlights the anaerobic conversion of glycerol to 1,3-propanediol in bioreactors, showcasing an innovative method to valorize glycerol from the biodiesel industry. This process demonstrates the potential for microbial pathways to produce diols, offering a sustainable alternative to chemical synthesis methods (Gallardo et al., 2014).
Chemical Synthesis and Catalysis
Hydrogenolysis of Glycerol : A study on the direct hydrogenolysis of glycerol over rhenium-modified iridium catalysts shows the potential for converting glycerol to 1,3-propanediol. This research indicates the importance of catalysts in improving the efficiency and selectivity of producing diols from renewable resources (Nakagawa et al., 2010).
Engineering Microbial Strains for Enhanced Diol Production
Genetic Engineering for Improved 1,3-Propanediol Production : Advances in genetic engineering have led to the development of microbial strains with enhanced capabilities to produce 1,3-propanediol. This approach not only increases yield but also addresses limitations such as metabolite inhibition, showcasing the potential for engineered organisms in the biotechnological production of diols (Yang et al., 2018).
Metabolic Engineering for Diol Biosynthesis
Metabolic Pathway Engineering in E. coli : The construction of a metabolic pathway for 1,3-propanediol biosynthesis in Escherichia coli demonstrates the feasibility of using engineered bacteria to produce diols from glucose. This research provides insights into how metabolic engineering can be leveraged to create efficient biosynthesis pathways for chemicals like diols from renewable resources (Liang et al., 2010).
Environmental Applications
Deoxyfluorination for Chemical Synthesis : The development of novel reagents for the deoxyfluorination of carboxylic acids, enabling the efficient production of acyl fluorides and amides, highlights the role of fluorinated compounds in chemical synthesis. This research underscores the versatility of fluorinated intermediates in producing a wide range of valuable chemicals, potentially including derivatives of diols (Wang et al., 2021).
Properties
IUPAC Name |
(2R)-3,3-difluoropropane-1,2-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F2O2/c4-3(5)2(7)1-6/h2-3,6-7H,1H2/t2-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAVBODQAQRIMW-UWTATZPHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(F)F)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.